Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury
Description
Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury is an organomercury compound characterized by a bromine atom bonded to a mercury center, which is further attached to an ethyl group substituted with a (2S)-oxolan-2-yl (tetrahydrofuran-2-yl) moiety.
Properties
CAS No. |
835871-85-7 |
|---|---|
Molecular Formula |
C6H11BrHgO |
Molecular Weight |
379.65 g/mol |
IUPAC Name |
bromo-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]mercury |
InChI |
InChI=1S/C6H11O.BrH.Hg/c1-2-6-4-3-5-7-6;;/h2,6H,3-5H2,1H3;1H;/q;;+1/p-1/t6-;;/m1../s1 |
InChI Key |
XOMQOERLHLJRAO-QYCVXMPOSA-M |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCO1)[Hg]Br |
Canonical SMILES |
CC(C1CCCO1)[Hg]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury typically involves the reaction of oxolane derivatives with mercury(II) bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of mercury compounds .
Chemical Reactions Analysis
Types of Reactions
Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The bromine atom can be substituted with other halogens or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) and other halogenating agents are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that organomercury compounds, including Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury, exhibit antimicrobial activity. Studies show that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, a comparative study highlighted the effectiveness of various organomercury derivatives against different microbial strains, emphasizing their potential in treating infections resistant to conventional antibiotics .
Neurotoxicology Research
The compound has also been utilized in neurotoxicology studies to understand the effects of mercury exposure on neural tissues. In particular, research comparing methylmercury and ethylmercury toxicity has shown that this compound can serve as a model for understanding the mechanisms of mercury-induced neurotoxicity. The findings suggest differing pathways of toxicity, which could inform safer therapeutic uses or lead to the development of antidotes against mercury poisoning .
Environmental Science Applications
Bioremediation Studies
this compound has been investigated for its role in bioremediation processes. Studies have demonstrated that certain microorganisms can metabolize organomercury compounds, thereby reducing mercury levels in contaminated environments. This application is crucial for developing sustainable methods to clean up mercury-polluted sites .
Mercury Speciation Analysis
In environmental monitoring, the compound is used in analytical chemistry to study mercury speciation in aquatic ecosystems. Its unique chemical properties allow researchers to trace and quantify different forms of mercury, providing insights into bioaccumulation and ecological impacts. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been employed to analyze samples containing this compound .
Data Tables
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent testing | Effective against resistant bacterial strains |
| Neurotoxicology research | Insights into mechanisms of mercury-induced neurotoxicity | |
| Environmental Science | Bioremediation | Microbial metabolism reduces mercury levels |
| Mercury speciation analysis | Enhanced understanding of bioaccumulation |
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted on various organomercury compounds demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested potential applications in developing new antibacterial treatments . -
Neurotoxic Impact Assessment
In a controlled study involving animal models, researchers assessed the neurotoxic effects of this compound compared to methylmercury. The study revealed that while both compounds impacted neural function, the pathways differed significantly, highlighting the need for tailored approaches in treatment strategies for mercury exposure . -
Environmental Remediation Efforts
A field study on contaminated water bodies showed that bioremediation using specific microbial strains effectively degraded this compound. This finding supports further exploration into bioremediation as a viable method for cleaning up mercury pollution .
Mechanism of Action
The mechanism of action of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Alkylmercury Bromides
Simpler alkylmercury bromides, such as bromo(methyl)mercury (CAS 506-83-2) and bromo(hexyl)mercury (CAS 18431-36-2), share the Hg–Br bond but lack the oxolan substituent. Key differences include:
- Molecular Weight and Polarity: The oxolan-ethyl group increases molecular weight (~350 g/mol estimated) compared to bromo(methyl)mercury (251.52 g/mol). The THF ring enhances polarity, likely improving solubility in polar solvents like THF or ethanol .
- Reactivity: The electron-donating oxolan ring may stabilize the mercury center, reducing electrophilicity compared to straight-chain alkylmercury bromides. However, all organomercury compounds are prone to decomposition under heat or impact, with explosive tendencies noted in analogous compounds .
Arylmercury and Heterocyclic Mercury Compounds
Compounds like [3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-phenylmercury (CAS 72813-24-2) feature aromatic or heterocyclic substituents. Comparisons include:
- Biological Activity : Pyrimidinedione- or coumarin-containing mercury derivatives (e.g., ) exhibit antimicrobial properties, but Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury’s bioactivity is undocumented. Its ethyl-THF group may reduce membrane permeability compared to aromatic analogs.
- Stability : Bulky substituents in heterocyclic derivatives (e.g., ) reduce volatility, whereas the smaller oxolan-ethyl group may increase vapor pressure, raising inhalation hazards .
Physicochemical Properties and Hazards
Physicochemical Data (Table 1)
*Estimated values based on structural analogs.
Biological Activity
Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury, a compound related to ethylmercury derivatives, has garnered attention in the scientific community due to its potential biological activities and toxicological implications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
This compound is an organomercury compound characterized by the presence of a bromine atom and an oxolane (tetrahydrofuran) ring. Its molecular structure allows it to interact with biological systems, particularly through thiol groups in proteins and other biomolecules.
Mechanisms of Biological Activity
1. Interaction with Thiols:
Organomercury compounds, including this compound, are known to interact with thiol groups in proteins. This interaction can lead to the inhibition of various enzymatic activities and disrupt cellular functions. For instance, studies indicate that ethylmercury compounds can react rapidly with cysteine and glutathione, leading to the formation of ethylmercury adducts that are detectable via mass spectrometry .
2. Cytotoxicity:
Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often associated with the induction of oxidative stress and apoptosis. For example, thimerosal (a related compound) has been shown to induce single and double-strand breaks in DNA, leading to apoptosis in K562 cells .
3. Neurotoxicity:
The neurotoxic effects of ethylmercury compounds have been a significant concern. Animal studies indicate that exposure to these compounds can lead to behavioral changes and neurodevelopmental issues. For instance, doses significantly higher than those found in vaccines have been linked to increased anxiety and impaired locomotion in rodents .
Toxicological Studies
A review of various studies highlights the toxicological profile of this compound and its derivatives:
Pharmacokinetics
The pharmacokinetic properties of this compound suggest a rapid metabolism and excretion compared to other mercury compounds like methylmercury. Ethylmercury has a shorter half-life in the human body, which may mitigate some long-term accumulation risks associated with mercury exposure .
Case Studies
Several case studies provide insight into the real-world implications of exposure to organomercury compounds:
Case Study 1: Vaccine Safety
Thimerosal, a widely used preservative containing ethylmercury, has been scrutinized for its safety in vaccines. Reviews by health organizations have consistently found no evidence linking thimerosal exposure from vaccines to neurodevelopmental disorders in children .
Case Study 2: Occupational Exposure
Workers in industries using organomercury compounds have reported neurological symptoms consistent with mercury toxicity. These cases underscore the importance of monitoring occupational exposure levels and implementing safety measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
